molecular formula C25H20N4Na2O10S3 B12716306 Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate CAS No. 97645-25-5

Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12716306
CAS No.: 97645-25-5
M. Wt: 678.6 g/mol
InChI Key: DQDRCGSHHZHMLK-UHFFFAOYSA-L
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Description

DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups, leading to changes in color properties.

    Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.

    Substitution: Substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction typically yields aromatic amines.

Scientific Research Applications

DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE has several scientific research applications:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining biological tissues for microscopic examination.

    Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE involves its ability to interact with various molecular targets. The compound’s azo group can form hydrogen bonds and interact with proteins and nucleic acids, affecting their function. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • DISODIUM 4-AMINO-3-[[4’-[(2,4-DIAMINOPHENYL)AZO][1,1’-BIPHENYL]-4-YL]AZO]-5-HYDROXY-6-(PHENYLAZO)NAPHTHALENE-2,7-DISULFONATE
  • TRISODIUM 4-AMINO-5-HYDROXY-3-[[4-[[4-(PHENYLAMINO)-5-SULPHONATO-1-NAPHTHYL]AZO]PHENYL]AZO]-6-(PHENYLAZO)NAPHTHALENE-2,7-DISULFONATE

Uniqueness

DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE is unique due to its specific structural features, such as the acetylamino group and the sulfonate groups, which confer distinct chemical and physical properties. These features make it particularly suitable for applications requiring high stability and solubility.

Properties

CAS No.

97645-25-5

Molecular Formula

C25H20N4Na2O10S3

Molecular Weight

678.6 g/mol

IUPAC Name

disodium;5-acetamido-4-hydroxy-3-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C25H22N4O10S3.2Na/c1-14-8-9-18(12-21(14)40(32,33)29-17-6-4-3-5-7-17)27-28-24-22(42(37,38)39)11-16-10-19(41(34,35)36)13-20(26-15(2)30)23(16)25(24)31;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

DQDRCGSHHZHMLK-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)S(=O)(=O)NC4=CC=CC=C4.[Na+].[Na+]

Origin of Product

United States

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